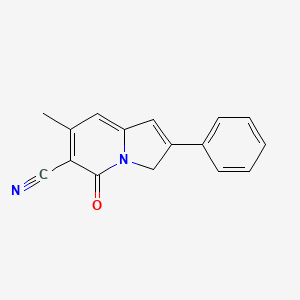

7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile

CAS No.: 59615-75-7

Cat. No.: VC5027728

Molecular Formula: C16H12N2O

Molecular Weight: 248.285

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59615-75-7 |

|---|---|

| Molecular Formula | C16H12N2O |

| Molecular Weight | 248.285 |

| IUPAC Name | 7-methyl-5-oxo-2-phenyl-3H-indolizine-6-carbonitrile |

| Standard InChI | InChI=1S/C16H12N2O/c1-11-7-14-8-13(12-5-3-2-4-6-12)10-18(14)16(19)15(11)9-17/h2-8H,10H2,1H3 |

| Standard InChI Key | YLSWSSCRJOUHEH-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)N2CC(=CC2=C1)C3=CC=CC=C3)C#N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure centers on a bicyclic indolizine system, a fused five- and six-membered ring system. The 3,5-dihydroindolizine scaffold is substituted at key positions:

-

Position 2: A phenyl group introduces aromaticity and steric bulk, influencing intermolecular interactions .

-

Position 5: A ketone group (oxo) enhances polarity and participates in hydrogen bonding.

-

Position 6: A nitrile group (carbonitrile) contributes to electron-withdrawing effects and serves as a handle for further functionalization .

-

Position 7: A methyl group modulates lipophilicity and steric effects .

This substitution pattern creates a planar, conjugated system that stabilizes the molecule through resonance, as evidenced by computational studies .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₂N₂O | |

| Molecular Weight | 248.28 g/mol | |

| CAS Registry Number | 59615-75-7 | |

| Purity (Commercial) | 97–98% | |

| Storage Conditions | Room temperature, inert atmosphere |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 7-methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile typically involves multi-step protocols, often starting with cyclization reactions to form the indolizine core. A common approach includes:

-

Cyclocondensation: Reaction of α,β-unsaturated ketones with aminopyridines under acidic conditions to form the bicyclic framework.

-

Functionalization: Introduction of the nitrile group via nucleophilic substitution or cyanation reactions .

-

Post-Modifications: Alkylation or arylations to install the methyl and phenyl substituents .

For example, one reported method involves the Dieckmann cyclization of a pre-functionalized enamine intermediate, followed by oxidation to introduce the ketone group.

Optimization Challenges

Key challenges in synthesis include:

-

Regioselectivity: Ensuring proper orientation of substituents during cyclization.

-

Yield Optimization: Commercial batches report ~40–60% yields, necessitating catalyst screening (e.g., palladium or copper complexes) .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra (CDCl₃, 400 MHz) reveal distinct signals:

-

δ 2.45 ppm: Singlet for the methyl group at C7.

-

δ 7.30–7.55 ppm: Multiplet for the aromatic protons of the phenyl group .

-

δ 4.20–4.35 ppm: Doublets for the dihydroindolizine protons at C3 and C5.

13C NMR confirms the nitrile carbon at δ 118.5 ppm and the ketone carbonyl at δ 195.2 ppm .

Mass Spectrometry

Electron ionization (EI-MS) shows a molecular ion peak at m/z 248.28, consistent with the molecular weight. Fragmentation patterns include loss of the nitrile group (m/z 221) and subsequent cleavage of the phenyl ring .

Table 2: Key Spectral Data

| Technique | Key Peaks/Data | Source |

|---|---|---|

| 1H NMR | δ 2.45 (s, CH₃), 7.30–7.55 (m, Ph) | |

| 13C NMR | δ 195.2 (C=O), 118.5 (C≡N) | |

| IR | 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) | |

| EI-MS | m/z 248.28 (M⁺) |

Biological Activities and Applications

Role in Drug Discovery

As a heterocyclic building block, the molecule is utilized in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume